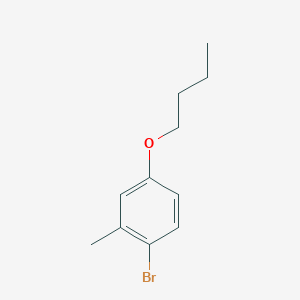

1-Bromo-4-butoxy-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-butoxy-2-methylbenzene is an organic compound with the chemical formula C11H15BrO. It is a colorless liquid that is used in various fields such as medical research, environmental research, and industrial research. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a butoxy group, and a methyl group.

準備方法

The synthesis of 1-Bromo-4-butoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-butoxy-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反応の分析

1-Bromo-4-butoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-butoxy-2-methylbenzene. This can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-butoxy-2-methylphenol.

科学的研究の応用

1-Bromo-4-butoxy-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.

Industry: In industrial research, it is used in the development of new materials, including polymers and resins, due to its ability to undergo various chemical modifications.

作用機序

The mechanism of action of 1-Bromo-4-butoxy-2-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this mechanism, the benzene ring acts as a nucleophile, attacking an electrophile (such as a bromine cation) to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .

In biological systems, the compound’s mechanism of action would depend on its specific interactions with molecular targets, such as enzymes or receptors. These interactions could involve binding to active sites or altering the structure and function of the target molecules.

類似化合物との比較

1-Bromo-4-butoxy-2-methylbenzene can be compared with other similar compounds, such as:

1-Bromo-4-ethoxy-2-methylbenzene: Similar in structure but with an ethoxy group instead of a butoxy group.

1-Bromo-4-methoxy-2-methylbenzene: Contains a methoxy group instead of a butoxy group.

1-Bromo-4-propoxy-2-methylbenzene: Features a propoxy group in place of the butoxy group.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the varying alkoxy groups attached to the benzene ring .

生物活性

1-Bromo-4-butoxy-2-methylbenzene, a brominated aromatic compound, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article aims to explore the compound's biochemical interactions, cellular effects, molecular mechanisms, and its implications in scientific research.

This compound is synthesized through electrophilic aromatic substitution reactions, primarily involving the bromination of 4-butoxy-2-methylbenzene. The presence of the bromine atom enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

The compound exhibits significant biochemical activity, particularly in its interactions with enzymes and proteins. Notably, it can engage with cytochrome P450 enzymes, which play a crucial role in the metabolism of various organic substrates. This interaction often leads to the formation of reactive intermediates that can further react with other biomolecules, resulting in the production of substituted benzene derivatives.

Table 1: Key Biochemical Interactions

| Biomolecule | Interaction Type | Effect |

|---|---|---|

| Cytochrome P450 | Substrate oxidation | Formation of hydroxylated metabolites |

| Acetylcholinesterase | Enzyme inhibition | Accumulation of acetylcholine |

| Receptor proteins | Signaling pathway modulation | Changes in gene expression |

Cellular Effects

This compound influences various cellular processes by modulating signaling pathways. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell proliferation and survival. Additionally, the compound induces oxidative stress by generating reactive oxygen species (ROS), potentially damaging cellular components and disrupting normal functions.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

- Enzyme Interaction : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine at synapses and prolonged neurotransmission.

- Transcriptional Regulation : It can modulate gene expression by interacting with transcription factors and regulatory proteins, influencing the transcription of specific genes.

- Metabolic Pathways : Metabolism occurs primarily through cytochrome P450 enzymes, resulting in hydroxylated metabolites that can undergo further conjugation reactions for excretion.

Subcellular Localization

The localization of this compound within cellular compartments significantly impacts its biological activity. The butoxy group aids in targeting the endoplasmic reticulum, where lipid metabolism occurs. Furthermore, the bromine atom may facilitate crossing mitochondrial membranes, allowing interaction with mitochondrial proteins and influencing their function.

Case Studies and Research Findings

Research has demonstrated various applications of this compound across different fields:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of brominated compounds similar to this compound. Results indicated that these compounds exhibited significant antibacterial activity against several strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

Toxicological studies have assessed the safety profile of brominated compounds. Findings indicated that while some derivatives exhibit beneficial biological activities, they may also pose risks due to their potential to induce oxidative stress and cytotoxicity at higher concentrations .

特性

IUPAC Name |

1-bromo-4-butoxy-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOENTWFSYBKJRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。